molecular formula C21H17NO3S B5227172 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one

1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one

Cat. No. B5227172
M. Wt: 363.4 g/mol
InChI Key: IEGXPBVFVXRTFA-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting the activity of HSP90, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one can disrupt these processes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on HSP90, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the formation of new blood vessels (angiogenesis). Additionally, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one does not inhibit other proteins in the HSP90 family, which can lead to unwanted side effects. However, one limitation of using 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one. Additionally, researchers are interested in exploring the potential therapeutic applications of 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one in more detail, particularly in the treatment of cancer and Alzheimer's disease. Finally, researchers are interested in developing more potent and selective HSP90 inhibitors based on the structure of 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one.

Synthesis Methods

1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form N-(4-nitrophenyl)benzenesulfonamide. This compound is then reacted with 2-bromoacetophenone in the presence of a base to form 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one.

Scientific Research Applications

1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one has been studied for its potential use in the treatment of Alzheimer's disease and diabetes.

properties

IUPAC Name

(Z)-3-[4-(benzenesulfonyl)anilino]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-21(17-7-3-1-4-8-17)15-16-22-18-11-13-20(14-12-18)26(24,25)19-9-5-2-6-10-19/h1-16,22H/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGXPBVFVXRTFA-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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